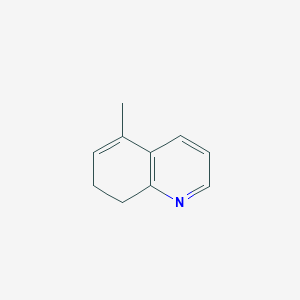
5-Methyl-7,8-dihydroquinoline
Description
5-Methyl-7,8-dihydroquinoline (CAS: 127724-75-8) is a partially hydrogenated quinoline derivative featuring a methyl substituent at the 5-position and a dihydro structure at the 7,8-positions of the quinoline ring system. This compound is synthesized via pyrolysis of 1-methyl-(3-pyridinyl)-1,3-butadiene (XII), yielding a mixture of this compound (XIII) and 8-methyl-5,6-dihydroisoquinoline (XIV) in a ~3:1 ratio .
Properties
CAS No. |
60499-13-0 |
|---|---|
Molecular Formula |
C10H11N |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
5-methyl-7,8-dihydroquinoline |
InChI |
InChI=1S/C10H11N/c1-8-4-2-6-10-9(8)5-3-7-11-10/h3-5,7H,2,6H2,1H3 |
InChI Key |
GQZYZTDUXZYRJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC2=C1C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7,8-dihydroquinoline can be achieved through several methods. One common approach involves the Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent . Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic systems and green chemistry principles to enhance yield and reduce environmental impact . Microwave-assisted synthesis and solvent-free reactions are also gaining popularity for their efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7,8-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: Converts the dihydroquinoline to quinoline.
Reduction: Further hydrogenation can occur under specific conditions.
Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used.
Substitution: Reagents like alkyl halides, thiols, and diselenides are used for various substitutions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully hydrogenated quinoline.
Substitution: Various substituted quinolines depending on the reagent used.
Scientific Research Applications
5-Methyl-7,8-dihydroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-7,8-dihydroquinoline involves its interaction with various molecular targets. It can inhibit enzymes, interfere with DNA synthesis, and disrupt cellular processes. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
The following table highlights key structural differences and similarities between 5-methyl-7,8-dihydroquinoline and related compounds:
Key Observations :
- Substituents like hydroxyl (in 8-hydroxy-5,7-dimethylquinolin-1-ium) or ketone (in 6,7-dihydro-5H-quinoline-8-one) significantly alter hydrogen-bonding capabilities and solubility .
Key Observations :
- Pyrolysis offers a straightforward route to this compound but requires precise temperature control to avoid side products .
Physicochemical Properties
Key Observations :
- The ionic nature of 8-hydroxy-5,7-dimethylquinolin-1-ium chloride enhances aqueous solubility but complicates handling due to hygroscopicity .
- Non-polar substituents (e.g., methyl in this compound) reduce solubility in polar solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


